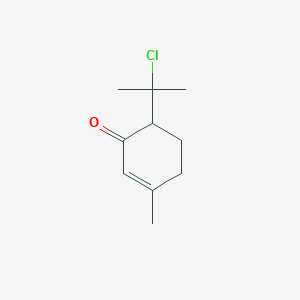![molecular formula C18H16O4 B14646506 methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate CAS No. 56526-10-4](/img/structure/B14646506.png)
methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, with its complex structure, is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters like methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate can be synthesized through several methods:
Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Reaction with Acid Chlorides: Carboxylic acids can react with alcohols to form esters in the presence of acid chlorides.
Transesterification: This method involves the exchange of the organic group R″ of an ester with the organic group R′ of an alcohol.
Industrial Production Methods
Industrial production of esters often involves large-scale Fischer esterification or transesterification processes. These methods are chosen for their efficiency and cost-effectiveness in producing large quantities of esters .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Aminolysis: Esters can be converted to amides via an aminolysis reaction.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: Requires an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH).
Aminolysis: Involves the use of amines.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Produces alcohols or aldehydes.
Aminolysis: Produces amides.
Scientific Research Applications
Methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar properties.
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl salicylate: An ester with a similar aromatic structure.
Uniqueness
Methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
56526-10-4 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)22-2/h3-12H,1-2H3/b12-11+ |
InChI Key |
FNBAPAFWWYCASO-VAWYXSNFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C/C2=CC=CC=C2C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


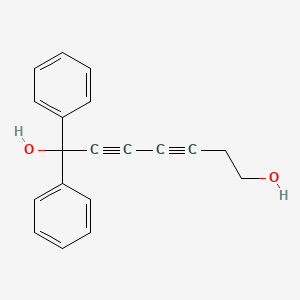
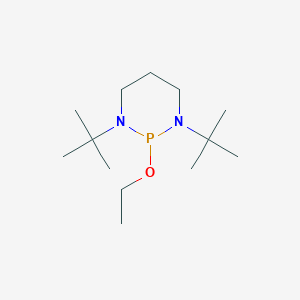

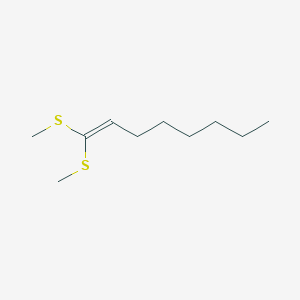
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
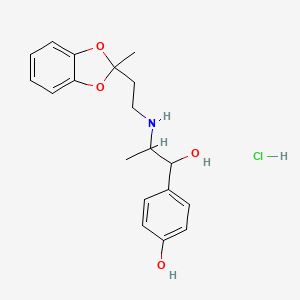
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
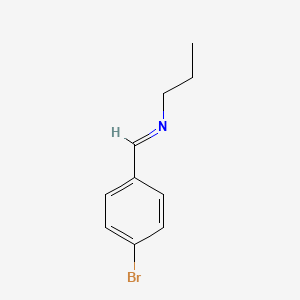
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
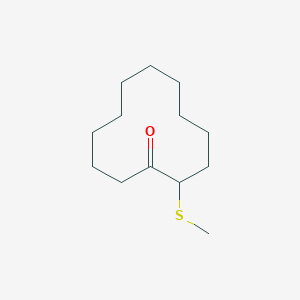
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
